

# Butamirate citrate comparative clinical trial

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## Compound Focus: Butamirate Citrate

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## Clinical Trial Outcomes at a Glance

Trial & Participants	Comparator	Key Efficacy Findings	Key Tolerability & Notes
<b>Healthy Volunteers (n=34)</b> [1] <i>Model:</i> Capsaicin-induced cough   Dextromethorphan (30 mg) & Placebo   ▸ <b>Dextromethorphan:</b> Statistically superior to placebo in reducing cough sensitivity. ▸ <b>Butamirate (doses up to 90 mg):</b> Not significantly better than placebo.   The lack of efficacy for butamirate may be due to formulation issues at higher doses [1].     <b>Patients with Cough (n=60)</b> [2] <i>Etiology:</i> Seasonal or chronic, including carcinoma   Clobutinol Syrup   ▸ <b>Global:</b> Both treatments showed highly significant improvement, with no global difference. ▸ <b>Carcinoma subgroup (n=14):</b> Butamirate was significantly better at reducing cough frequency.   Side effects (mainly nausea/drowsiness) were low and equal in both groups (7 patients each) [2].     <b>Patients with Cough (n=60)</b> [3]   Codeine-based antitussive   ▸ The trial was identified as a clinical comparison, but specific efficacy results were not detailed in the abstract.   Cited as a reference for further investigation [3].			

## Detailed Experimental Protocols

To help you interpret these findings, here are the methodologies used in the key trials.

- **Capsaicin Challenge Trial in Healthy Volunteers** [1]

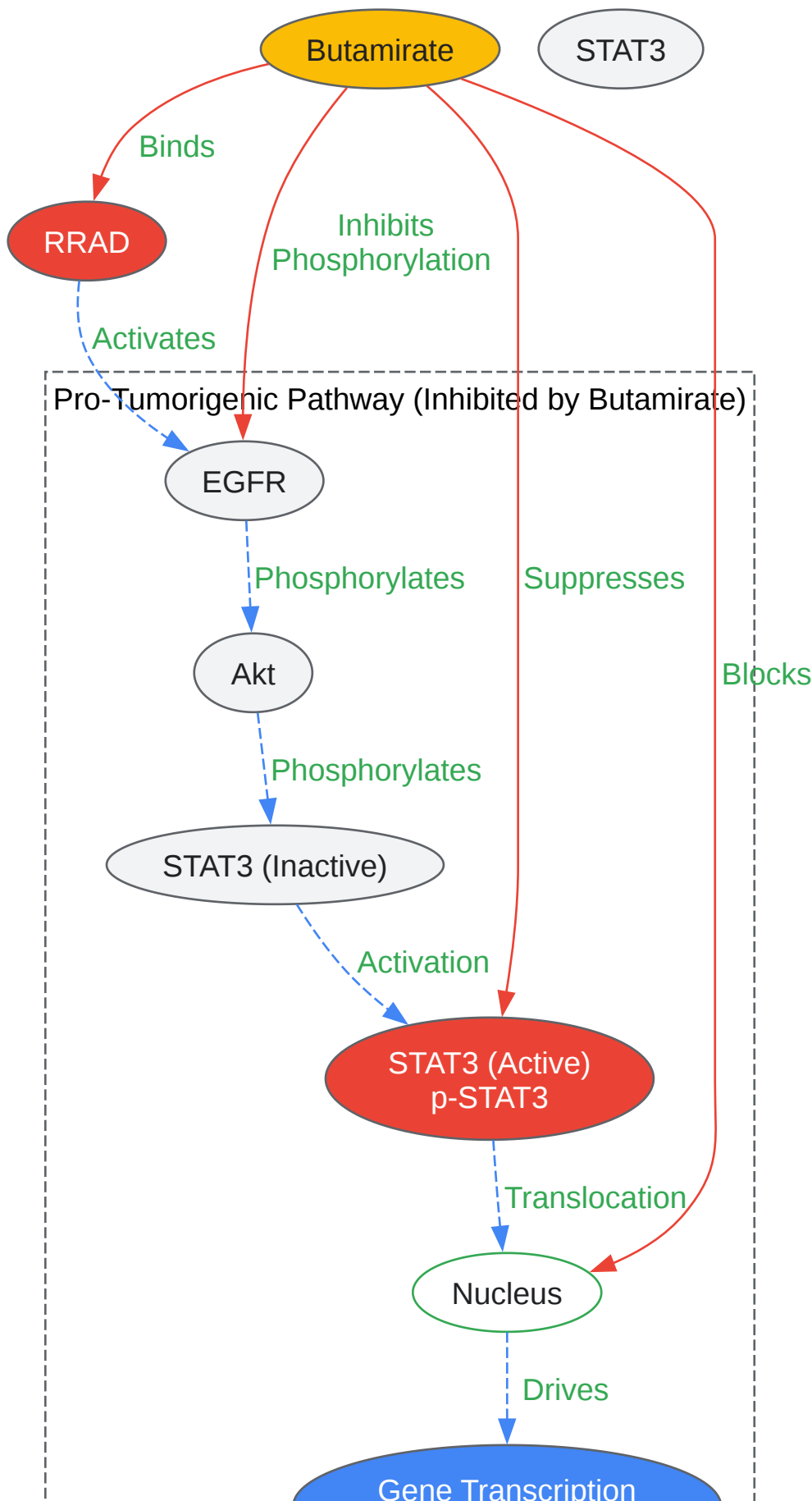
- **Design:** Randomized, placebo-controlled, six-way crossover study.
  - **Interventions:** Single doses of **butamirate citrate** (22.5 mg, 45 mg, 67.5 mg, 90 mg), dextromethorphan (30 mg), and placebo.
  - **Cough Challenge:** Capsaicin inhalational challenges were performed at baseline and 2, 4, 6, 8, 12, and 24 hours post-dosing. The concentration of capsaicin required to elicit five or more coughs (C5) was the primary measure.
  - **Primary Endpoint:** Area under the curve (AUC) of the log C5 from 0 to 12 hours post-dose.
  - **Analysis:** The intent-to-treat (ITT) population was used for the primary analysis.
- **Clinical Trial vs. Clobutinol in Patients [2]**
    - **Design:** Double-blind, randomized study.
    - **Participants:** 60 patients with irritative cough from seasonal disorders or chronic cough of any etiology.
    - **Interventions:** **Butamirate citrate** linctus vs. clobutinol syrup for 5 days (3 tablespoons daily).
    - **Efficacy Assessment:** Based on reduction in cough severity, reduction in cough frequency, and the physician's global opinion.
    - **Statistical Analysis:** Significance was set at  $p < 0.001$  for within-group improvement.

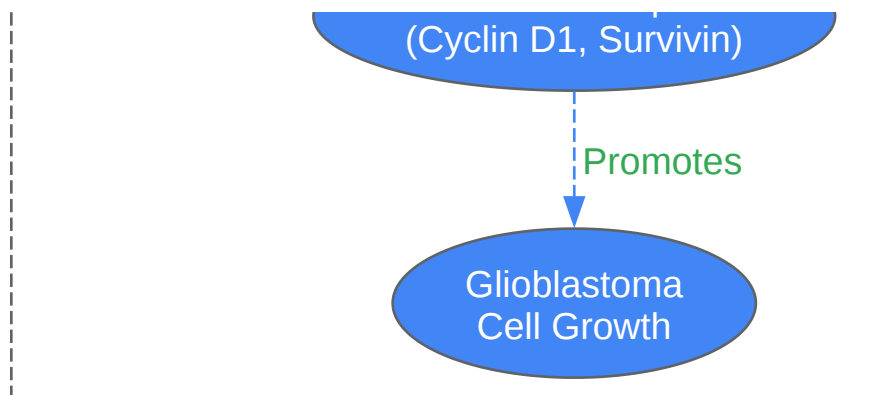
## Additional Mechanisms and Potential for Repurposing

Recent research suggests butamirate's actions may extend beyond cough suppression, indicating potential for drug repurposing.

- **Established Mechanism:** **Butamirate citrate** is a non-narcotic agent that acts directly on the cough center in the brainstem (medulla oblongata) to suppress the cough reflex, without depressing respiration or causing addiction [4].
- **Emerging Anti-Cancer Mechanism:** A 2021 drug repurposing study identified that butamirate and another antitussive, oxelaidin, can inhibit the growth of glioblastoma (an aggressive brain tumor) in cell lines and mouse models [5]. The proposed mechanism involves the suppression of the **EGFR/Akt/STAT3 signaling pathway**, leading to down-regulation of cancer-driving proteins like cyclin D1 and survivin [5]. This effect appears selective for cancer cells expressing a specific GTPase called **RRAD**, with which butamirate is predicted to interact [5].

The diagram below illustrates this potential new signaling pathway mechanism.





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The diagram illustrates the proposed mechanism by which butamirate may inhibit glioblastoma cell growth. It suppresses the RRAD-associated EGFR/Akt/STAT3 signaling cascade, inhibiting the nuclear translocation of activated STAT3 and subsequent transcription of genes that promote cancer cell proliferation and survival [5].

## Key Insights for Professionals

- **Model-Dependent Efficacy:** The conflicting results between the capsaicin model in healthy subjects and patient trials highlight that cough challenge models do not always perfectly predict clinical efficacy. The positive results in patient populations, especially those with carcinoma-related cough, are ultimately more relevant for clinical practice [1] [2].
- **A Promising Repurposing Candidate:** The newly discovered anti-cancer activity of butamirate against glioblastoma via RRAD/STAT3 inhibition presents a compelling case for further translational research. Its known safety profile as a widely used antitussive could potentially accelerate its development for this new indication [5].

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